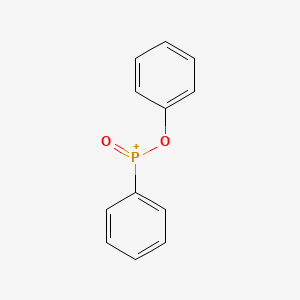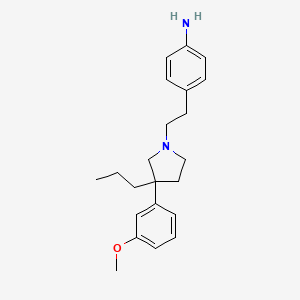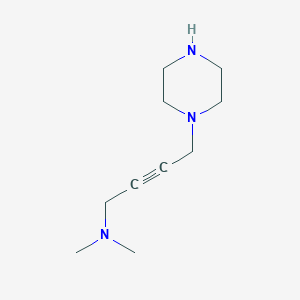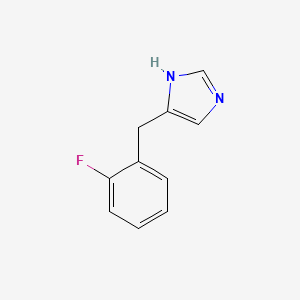
4-(2-Fluoro-benzyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-benzyl)-1H-imidazole is a chemical compound characterized by a benzyl group attached to an imidazole ring, with a fluorine atom on the benzyl ring
Synthetic Routes and Reaction Conditions:
Benzyl Halide Method: The synthesis can start with 2-fluorobenzyl chloride, which undergoes nucleophilic substitution with imidazole.
Reduction Method: Another approach involves the reduction of 2-fluorobenzaldehyde to 2-fluorobenzyl alcohol, followed by reaction with imidazole.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.
Types of Reactions:
Oxidation: Oxidation of the benzyl group can lead to the formation of 2-fluorobenzaldehyde.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Substitution reactions on the imidazole ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Jones reagent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, strong bases.
Major Products Formed:
2-Fluorobenzaldehyde (from oxidation)
2-Fluorobenzylamine (from reduction)
Various substituted imidazoles (from substitution reactions)
Scientific Research Applications
Chemistry: 4-(2-Fluoro-benzyl)-1H-imidazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique structure makes it valuable in material science, particularly in the creation of novel polymers and coatings.
Mechanism of Action
The mechanism by which 4-(2-Fluoro-benzyl)-1H-imidazole exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzyl group enhances binding affinity and selectivity, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
4-(3-Fluoro-benzyl)-1H-imidazole
4-(4-Fluoro-benzyl)-1H-imidazole
4-(2-Chloro-benzyl)-1H-imidazole
Uniqueness: Compared to its analogs, 4-(2-Fluoro-benzyl)-1H-imidazole exhibits distinct reactivity and binding properties due to the position of the fluorine atom, which influences its electronic and steric environment.
Properties
CAS No. |
91874-64-5 |
|---|---|
Molecular Formula |
C10H9FN2 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C10H9FN2/c11-10-4-2-1-3-8(10)5-9-6-12-7-13-9/h1-4,6-7H,5H2,(H,12,13) |
InChI Key |
NEPNPHXNOIRMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


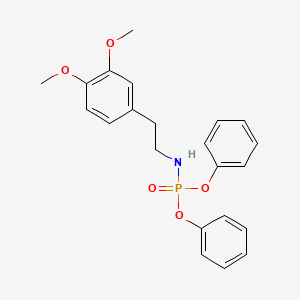
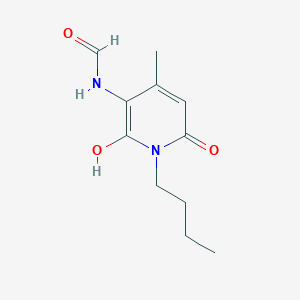
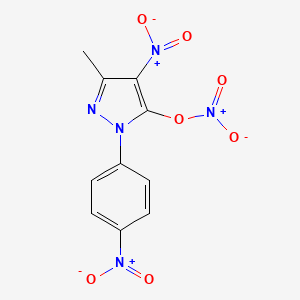
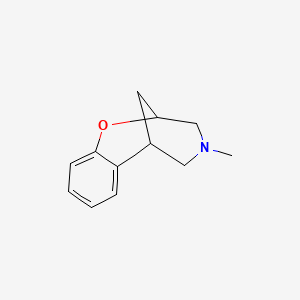
![Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate](/img/structure/B15349243.png)
![tert-butyl N-[1-(hydroxyhydrazinylidene)butan-2-yl]carbamate](/img/structure/B15349244.png)
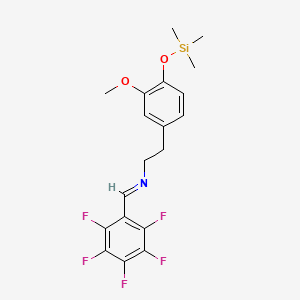
![1,3-Cyclohexadiene, 1,4-dimethyl-2-[(trimethylsilyl)oxy]-](/img/structure/B15349253.png)
